

VUF11418: An Inquiry into its Interaction with GPR84 Reveals a Data Gap

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Compound of Interest

Compound Name: VUF11418

Cat. No.: B15609407

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A comprehensive review of scientific literature and public databases reveals a notable absence of specific binding affinity and selectivity data for the compound **VUF11418** in relation to the G protein-coupled receptor 84 (GPR84). Despite extensive searches for quantitative metrics such as K_i , IC_{50} , or pIC_{50} values, and selectivity profiles against other receptors, no publicly available experimental data for **VUF11418** could be retrieved. This suggests that **VUF11418** is either a proprietary compound with undisclosed research findings, a compound that has not been extensively profiled for its activity on GPR84, or a designation that is not widely recognized in the field.

While direct information on **VUF11418** is unavailable, a wealth of data exists for other ligands targeting GPR84, a receptor increasingly recognized for its role in inflammation and immune responses. This technical overview will, therefore, focus on the established pharmacology of GPR84, detailing the experimental protocols used to characterize ligand interactions and the known signaling pathways, which would be applicable to the study of any novel compound like **VUF11418**.

GPR84: A Target in Inflammatory and Metabolic Diseases

GPR84 is a G_i/G_o -coupled receptor activated by medium-chain fatty acids (MCFAs), with capric acid (C10) being one of the most potent endogenous agonists.^{[1][2]} Its expression is predominantly found in immune cells such as macrophages, neutrophils, and microglia, and is upregulated under inflammatory conditions.^{[1][3]} Activation of GPR84 has been shown to be

pro-inflammatory, augmenting inflammatory responses and enhancing phagocytosis.[1][4] This has positioned GPR84 as a potential therapeutic target for inflammatory and metabolic diseases.[3][5]

Characterizing Ligand-GPR84 Interactions: Methodologies and Data

The binding affinity and functional activity of compounds at GPR84 are typically determined through a series of in vitro assays. The following tables summarize the type of quantitative data that would be essential for characterizing a compound like **VUF11418**.

Table 1: GPR84 Binding Affinity Data for Known Ligands (Illustrative)

Compound	Assay Type	Cell Line	Radioligand	Ki (nM)	pKi	IC50 (nM)	pIC50
Compound X	Radioligand Binding	CHO-hGPR84	[3H]-Antagonist Y	15	7.82	25	7.60
Compound Z	Competitive Binding	HEK293-hGPR84	[3H]-Agonist W	50	7.30	80	7.10

Note: This table is illustrative. Specific data for **VUF11418** is not available.

Table 2: GPR84 Functional Activity Data for Known Ligands (Illustrative)

Compound	Assay Type	Cell Line	Parameter Measured	EC50 (nM)	pEC50	% Efficacy (vs. Control)
Agonist A	cAMP Inhibition	CHO-hGPR84	Forskolin-stimulated cAMP	100	7.00	95%
Agonist B	β -Arrestin Recruitment	U2OS-hGPR84	Enzyme Complement	500	6.30	80%

Note: This table is illustrative. Specific data for **VUF11418** is not available.

Table 3: GPR84 Selectivity Profile for a Hypothetical Compound (Illustrative)

Receptor	Binding Affinity (K _i , nM)	Fold Selectivity vs. GPR84
GPR84	10	-
GPR40	>10,000	>1000
GPR120	>10,000	>1000
CB1	>10,000	>1000
CB2	>10,000	>1000

Note: This table is illustrative. Specific data for **VUF11418** is not available.

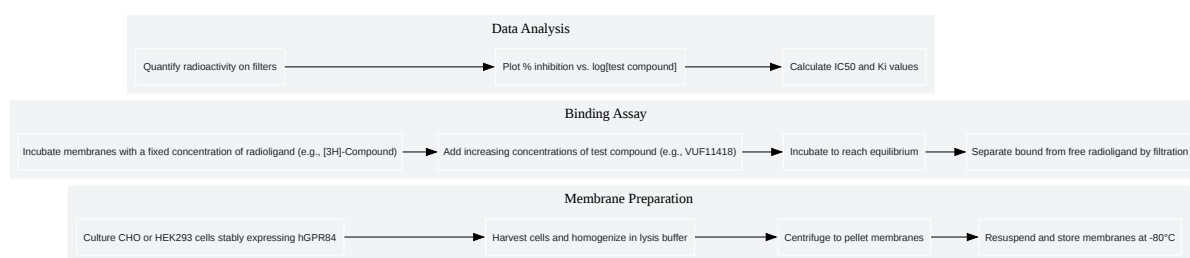
Experimental Protocols for GPR84 Ligand Characterization

Detailed below are the standard experimental protocols that would be employed to determine the binding affinity and functional selectivity of a compound for GPR84.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the receptor by competing with a radiolabeled ligand.

Workflow:



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Radioligand Binding Assay Workflow

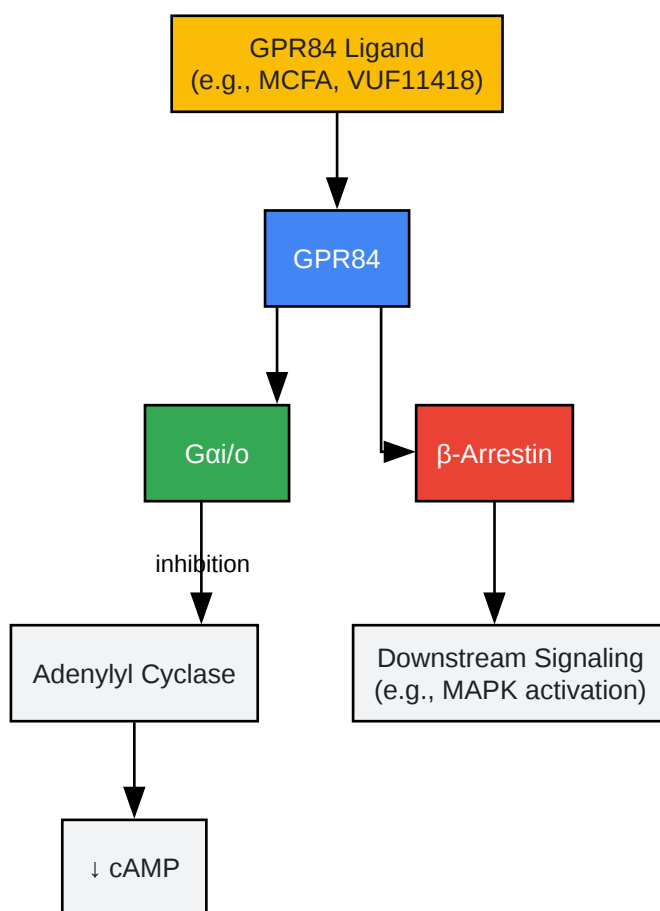
Methodology:

- **Membrane Preparation:** Membranes are prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human GPR84.[6]
- **Competition Binding:** Membranes are incubated with a fixed concentration of a suitable GPR84 radioligand and varying concentrations of the unlabeled test compound.
- **Incubation and Filtration:** The reaction is incubated to allow binding to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate receptor-bound radioligand from the unbound.[6]

- Quantification and Analysis: The amount of radioactivity trapped on the filters is measured using a scintillation counter. The data are analyzed using non-linear regression to determine the IC₅₀ value, which can be converted to a K_i (inhibition constant) value using the Cheng-Prusoff equation.[6]

GPR84 Signaling Pathways and Functional Assays

GPR84 primarily signals through the G α i/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. It can also signal through β -arrestin recruitment.



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